Ethyl 2-formylbenzoate
Overview
Description
Ethyl 2-formylbenzoate is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a carbocation that can be prepared by the reaction of magnesium with ethyl benzoate . The compound is in liquid form .
Synthesis Analysis
Ethyl 2-formylbenzoate can be synthesized from 2-cyanobenzaldehyde and alcohols, which are nucleophiles . The fluorine atom on the carbon adjacent to the carbocation is a good leaving group, which facilitates oxidative cyclization .
Molecular Structure Analysis
The IUPAC name for Ethyl 2-formylbenzoate is ethyl 2-formylbenzoate . The InChI code for this compound is 1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 . The InChI key is IQYZISJXVKSMNW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ethyl 2-formylbenzoate is a liquid . It has a molecular weight of 178.19 g/mol . The boiling point of this compound is 294.2 °C .
Scientific Research Applications
Summary of the Application
Ethyl 2-formylbenzoate is used in the synthesis of C3-perfluoroalkyl-substituted phthalides . These fluorinated phthalides are considered to be one of the most fascinating organofluorine compounds due to their attractive physical, chemical, and biological properties .
Methods of Application or Experimental Procedures
The experimental procedure involves the reaction of 2-cyanobenzaldehyde with (perfluoroalkyl)trimethylsilanes via nucleophilic addition and subsequent intramolecular cyclization . This process is facilitated by the use of KF or triethylamine .
Results or Outcomes
The result of this process is the formation of perfluoroalkylphthalides in good yields . In one experiment, the use of ethyl 2-formylbenzoate resulted in the formation of 1a with 27% ee upon exposure to organocatalyst 9b (0.1 equiv) and tetramethylammonium fluoride (0.5 equiv) .
2. Synthesis of 3-Substituted Phthalides
Summary of the Application
Ethyl 2-formylbenzoate is used in the synthesis of 3-substituted phthalides . These molecules are vital due to their fascinating biological activity .
Methods of Application or Experimental Procedures
The experimental procedure involves various reactions on the C1 carbonyl group, C3 position carbanion, and reactions on the C4, C5, C6, and C7 positions of the phthalide .
Results or Outcomes
The result of this process is the formation of 3-substituted phthalides . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
3. In-Transit Fumigation of Shipping Containers
Summary of the Application
Ethyl 2-formylbenzoate is used in the novel use of ethyl formate for in-transit fumigation of shipping containers .
Methods of Application or Experimental Procedures
The experimental procedure involves the use of ethyl formate in the fumigation of shipping containers .
Results or Outcomes
The result of this process is the effective fumigation of shipping containers during transit .
4. Synthesis of Biologically Active Natural Products
Summary of the Application
Ethyl 2-formylbenzoate is used in the synthesis of various naturally occurring racemic and chiral 3-substituted phthalides . These molecules are vital due to their fascinating biological activity .
Methods of Application or Experimental Procedures
The experimental procedure involves various reactions on the C1 carbonyl group, C3 position carbanion, and reactions on the C4, C5, C6, and C7 positions of the phthalide .
Results or Outcomes
The result of this process is the formation of racemic and chiral 3-substituted phthalides . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
5. In-Transit Fumigation of Shipping Containers
Summary of the Application
Ethyl 2-formylbenzoate is used in the novel use of ethyl formate for in-transit fumigation of shipping containers .
Methods of Application or Experimental Procedures
The experimental procedure involves the use of ethyl formate in the fumigation of shipping containers .
Results or Outcomes
The result of this process is the effective fumigation of shipping containers during transit .
properties
IUPAC Name |
ethyl 2-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYZISJXVKSMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449182 | |
Record name | Ethyl 2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-formylbenzoate | |
CAS RN |
34046-43-0 | |
Record name | Ethyl 2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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